REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([CH2:9][CH2:10][C:11]([OH:13])=O)[CH:5]=[CH:6][C:7]=1[CH3:8].S(Cl)([Cl:16])=O>ClCCl>[CH3:1][C:2]1[CH:3]=[C:4]([CH2:9][CH2:10][C:11]([Cl:16])=[O:13])[CH:5]=[CH:6][C:7]=1[CH3:8]
|
Name
|
|
Quantity
|
64 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=CC1C)CCC(=O)O
|
Name
|
|
Quantity
|
110 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 1 L three-neck round bottom flask equipped with a condenser, magnetic stir bar
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 7 hours
|
Duration
|
7 h
|
Type
|
CUSTOM
|
Details
|
Dichloromethane and excess thionyl chloride were removed by rotary evaporation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=CC1C)CCC(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |